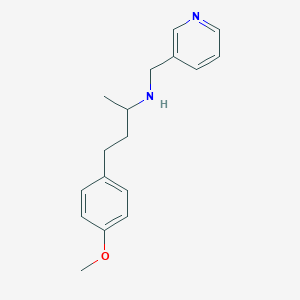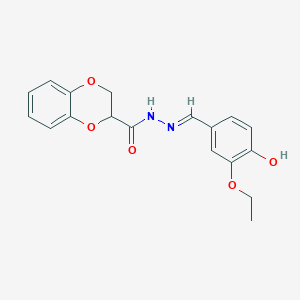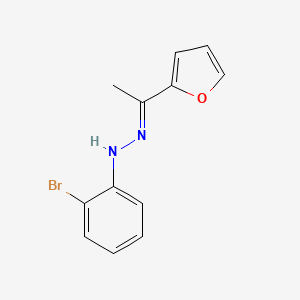
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine, commonly known as MPBD, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of MPBD is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. MPBD may also have an effect on other neurotransmitter systems, such as the histamine system, which can affect wakefulness and arousal.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition, such as increased alertness, euphoria, and empathy. MPBD has been shown to have a lower potential for abuse and addiction compared to other psychoactive substances, such as cocaine and amphetamines.
実験室実験の利点と制限
MPBD has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin and dopamine transporters. It is also relatively easy to synthesize and has a low potential for toxicity. However, there are also limitations to using MPBD in lab experiments, such as its limited availability and lack of research on its long-term effects.
将来の方向性
There are several future directions for research on MPBD, including its effects on other neurotransmitter systems, such as the histamine and acetylcholine systems. There is also a need for more research on the long-term effects of MPBD use, as well as its potential therapeutic applications for the treatment of mood disorders and addiction. Additionally, further research is needed to optimize the synthesis method for MPBD and improve its purity and yield.
Conclusion
In conclusion, MPBD is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for the serotonin and dopamine transporters and has been shown to have a range of biochemical and physiological effects. MPBD has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand the effects of MPBD and its potential therapeutic applications.
合成法
MPBD can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetone with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with butyraldehyde to form MPBD. The purity and yield of MPBD can be improved by using different solvents and reaction conditions.
科学的研究の応用
MPBD has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. MPBD has also been used to study its effects on other neurotransmitter systems, such as the norepinephrine and histamine systems.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-4-3-11-18-12-16)5-6-15-7-9-17(20-2)10-8-15/h3-4,7-12,14,19H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUOJKBAHCCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)

